molecular formula C16H15NO3 B12112900 3-Pyrrolidinecarboxylic acid, 1-(1-naphthalenylmethyl)-5-oxo- CAS No. 566154-60-7

3-Pyrrolidinecarboxylic acid, 1-(1-naphthalenylmethyl)-5-oxo-

Cat. No.: B12112900
CAS No.: 566154-60-7
M. Wt: 269.29 g/mol
InChI Key: IFGBVBINYNFAJM-UHFFFAOYSA-N
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Description

3-Pyrrolidinecarboxylic acid, 1-(1-naphthalenylmethyl)-5-oxo- is a complex organic compound characterized by a pyrrolidine ring substituted with a naphthalenylmethyl group and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidinecarboxylic acid, 1-(1-naphthalenylmethyl)-5-oxo- typically involves multi-step organic reactions. One common method includes the alkylation of pyrrolidine with a naphthalenylmethyl halide, followed by oxidation to introduce the keto group. The reaction conditions often require the use of strong bases and oxidizing agents under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinecarboxylic acid, 1-(1-naphthalenylmethyl)-5-oxo- can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the naphthalenylmethyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Pyrrolidinecarboxylic acid, 1-(1-naphthalenylmethyl)-5-oxo- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Pyrrolidinecarboxylic acid, 1-(1-naphthalenylmethyl)-5-oxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyrrolidinecarboxylic acid, 1-(1-naphthalenylmethyl)-5-oxo- is unique due to the presence of both a naphthalenylmethyl group and a keto group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

566154-60-7

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

1-(naphthalen-1-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C16H15NO3/c18-15-8-13(16(19)20)10-17(15)9-12-6-3-5-11-4-1-2-7-14(11)12/h1-7,13H,8-10H2,(H,19,20)

InChI Key

IFGBVBINYNFAJM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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